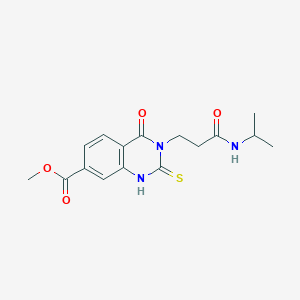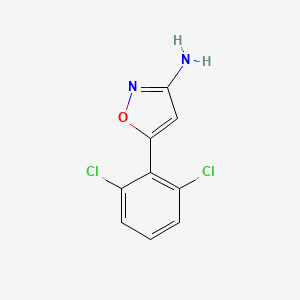
Pomalidomide-C7-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-C7-COOH is a synthesized E3 ligase cereblon ligand-linker conjugate . It is an intermediate for the synthesis of PROTAC BCL-XL degraders .
Synthesis Analysis
The synthesis of Pomalidomide-C7-COOH involves a reliable and succinct preparation of pomalidomide-linkers . The preparation of 18 pomalidomide-linkers in high yield was reported, with secondary amines consistently affording greater yields than their primary counterparts . This trend was exploited in the synthesis of several new pomalidomide homo-dimers . A continuous 3–4 step flow approach for the synthesis of pomalidomide was also described .Molecular Structure Analysis
The molecular structure of Pomalidomide-C7-COOH was confirmed using NMR and IR spectroscopy . The molecular weight is 415.44 and the formula is C21H25N3O6 .Chemical Reactions Analysis
The optimal system for purification and recrystallization of pomalidomide from aqueous DMSO solutions with pH values ranging from acidic to neutral has been proposed based on the obtained solubility data . This is to increase the yield considering the properties of the solvent–antisolvent combination .Physical And Chemical Properties Analysis
Pomalidomide-C7-COOH appears as a solid, light yellow to yellow in color . It is soluble in DMSO at 50 mg/mL (120.35 mM) but is insoluble in water . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .Applications De Recherche Scientifique
Anti-Tumor Effects
Pomalidomide derivatives, including Pomalidomide-C7-COOH, have shown potent anti-tumor abilities . A series of new pomalidomide derivatives containing urea moieties were synthesized and tested in several cancer cell lines. Some of these compounds displayed potent anti-tumor ability . For instance, compounds 5a – 5e and 6a – 6e demonstrated the best cell growth inhibitive activity in human breast cancer cell lines MCF-7 .
Induction of Cell Death
Pomalidomide-C7-COOH can induce cell death in a concentration-dependent manner . For example, compound 5d was found to inhibit cell growth and induce cell death .
Increase in Cellular ROS Levels
Pomalidomide-C7-COOH can increase cellular ROS (Reactive Oxygen Species) levels . This increase in ROS levels can induce DNA damage, potentially leading to cell apoptosis .
Treatment of Multiple Myeloma
Pomalidomide-C7-COOH has been used in the treatment of multiple myeloma . It is the newest member of the IMiDs class of drugs and has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide .
Use in Relapsed/Refractory Multiple Myeloma
Pomalidomide-C7-COOH has shown significant clinical activity in relapsed/refractory multiple myeloma . It has demonstrated its activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .
Development of Anti-Tumor Drugs
The novel pomalidomide derivatives containing urea moieties, including Pomalidomide-C7-COOH, may be worth further investigation to generate potential anti-tumor drugs .
Safety and Hazards
Orientations Futures
Pomalidomide, a related compound, is an anti-cancer medicine approved in Europe since 2013 to treat adult myeloma patients who have received at least one prior treatment . It is used in combination with bortezomib (another cancer drug) and dexamethasone (an anti-inflammatory medicine) . The future directions of Pomalidomide-C7-COOH could be similar, but specific information was not found in the search results.
Mécanisme D'action
Target of Action
Pomalidomide-C7-COOH is a synthesized E3 ligase cereblon ligand-linker conjugate . The primary target of Pomalidomide-C7-COOH is cereblon (CRBN), a protein that forms an E3 ubiquitin ligase complex . This complex is involved in the ubiquitination and subsequent proteasomal degradation of specific target proteins .
Mode of Action
Pomalidomide-C7-COOH, by binding to its target cereblon, initiates the upregulation of immune surface markers . This interaction leads to the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), transcription factors that are essential for the growth and survival of multiple myeloma cells . This results in the inhibition of proliferation and induction of apoptosis of various tumor cells .
Biochemical Pathways
Pomalidomide-C7-COOH affects several biochemical pathways. It has been shown to inhibit angiogenesis and myeloma cell growth . It also enhances T cell- and natural killer cell-mediated immunity . Furthermore, Pomalidomide-C7-COOH increases the proinflammatory cytokines IP-10 and MIP-1α in EBV infected cells, suggesting a role for the phosphoinositide 3-kinase (PI3K)/AKT pathway in its effects .
Pharmacokinetics
The systemic clearance of Pomalidomide-C7-COOH is comparable between healthy study participants and patients with multiple myeloma . . healthy subjects . This suggests that drug exposure is higher in peripheral compartments of patients with multiple myeloma vs. healthy subjects .
Result of Action
The molecular and cellular effects of Pomalidomide-C7-COOH’s action include inhibition of the proliferation and induction of apoptosis of various tumor cells . It also enhances T cell- and natural killer cell-mediated immunity . These effects contribute to its antineoplastic activity.
Action Environment
The action, efficacy, and stability of Pomalidomide-C7-COOH can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors in the tumor microenvironment can affect the drug’s action . .
Propriétés
IUPAC Name |
8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c25-16-11-10-15(19(28)23-16)24-20(29)13-7-6-8-14(18(13)21(24)30)22-12-5-3-1-2-4-9-17(26)27/h6-8,15,22H,1-5,9-12H2,(H,26,27)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDAOSIFULSGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2691252.png)
![4-chloro-N-(1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2691253.png)


![2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide](/img/structure/B2691256.png)
![5-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2691258.png)

![N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691260.png)
![5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2691263.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one](/img/structure/B2691264.png)

![N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2691267.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2691268.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2691271.png)